molecular formula C9H11ClN2 B1481107 4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine CAS No. 2092035-01-1

4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine

Cat. No.: B1481107
CAS No.: 2092035-01-1
M. Wt: 182.65 g/mol
InChI Key: SEOOZHHBDWLKSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-methylpyrimidine with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyrimidines.

    Oxidation: Formation of pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Used in the study of enzyme inhibitors and receptor ligands.

    Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but typically include interactions with nucleic acids or proteins, leading to modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-methylpyrimidine: Lacks the cyclopropylmethyl group, making it less sterically hindered.

    6-(Cyclopropylmethyl)-2-methylpyrimidine: Lacks the chlorine atom at position 4, affecting its reactivity.

    4-Chloro-6-methylpyrimidine: Lacks the cyclopropylmethyl group, which may influence its biological activity.

Uniqueness

4-Chloro-6-(cyclopropylmethyl)-2-methylpyrimidine is unique due to the presence of both the chlorine atom and the cyclopropylmethyl group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

4-chloro-6-(cyclopropylmethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c1-6-11-8(4-7-2-3-7)5-9(10)12-6/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOOZHHBDWLKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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